1-(5-Chloro-2-methylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine is a complex organic compound that features a combination of aromatic rings, a pyrazole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Nitration of the Aromatic Ring:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.
Coupling Reactions: The final compound is formed through a series of coupling reactions, typically involving the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Biological Studies: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Potential use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(5-Chloro-2-methylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
1-(5-Chloro-2-methylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine is unique due to the presence of both a pyrazole ring and a piperazine ring, which can confer distinct biological and chemical properties
Properties
Molecular Formula |
C21H20ClN5O3 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[5-(4-nitrophenyl)-1H-pyrazol-4-yl]methanone |
InChI |
InChI=1S/C21H20ClN5O3/c1-14-2-5-16(22)12-19(14)25-8-10-26(11-9-25)21(28)18-13-23-24-20(18)15-3-6-17(7-4-15)27(29)30/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
InChI Key |
KAPMXVNLBSIYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(NN=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.